Cas no 848673-95-0 (methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate)

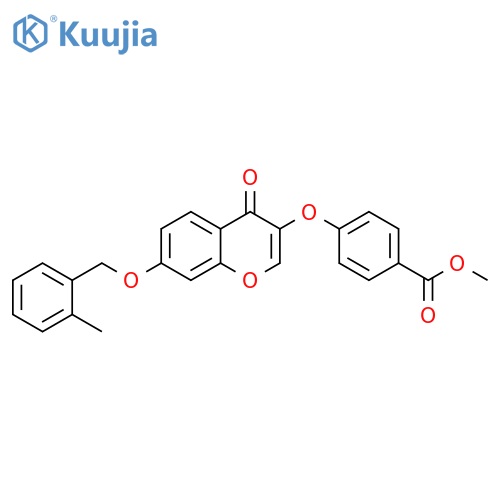

848673-95-0 structure

商品名:methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS番号:848673-95-0

MF:C25H20O6

メガワット:416.422707557678

CID:5420644

methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-[[7-[(2-methylphenyl)methoxy]-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester

- methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

-

- インチ: 1S/C25H20O6/c1-16-5-3-4-6-18(16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-17(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3

- InChIKey: HGHQIAKKKOZEPI-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OCC4=CC=CC=C4C)C=C3OC=2)C=C1

methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-4308-100mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-40mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-75mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-15mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-5μmol |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-10μmol |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-20mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-5mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-20μmol |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4308-1mg |

methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate |

848673-95-0 | 1mg |

$54.0 | 2023-09-11 |

methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

848673-95-0 (methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量